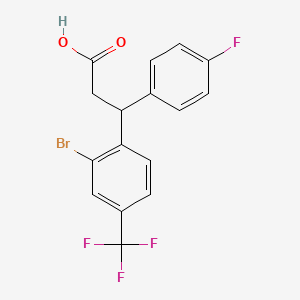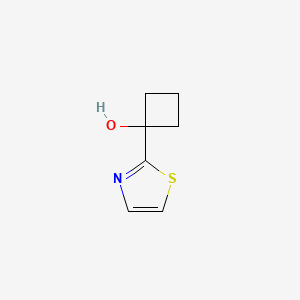
1-(Thiazol-2-yl)cyclobutanol
概要
説明
1-(Thiazol-2-yl)cyclobutanol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.221. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(Thiazol-2-yl)cyclobutanol. However, thiazole derivatives have been synthesized for various purposes, including as potential anti-Parkinsonian agents3.Molecular Structure Analysis
The thiazole ring in 1-(Thiazol-2-yl)cyclobutanol is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom2. The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution2.
Chemical Reactions Analysis
While specific chemical reactions involving 1-(Thiazol-2-yl)cyclobutanol are not available, thiazoles are known to be involved in a variety of biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules2.
Physical And Chemical Properties Analysis
1-(Thiazol-2-yl)cyclobutanol is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes2.科学的研究の応用
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound, plays a crucial role in the synthesis of various therapeutics due to its significant biological activities. Novel thiazole derivatives have been extensively researched for their potential in treating a wide range of conditions, including but not limited to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These derivatives are recognized for their selective multi-signaling pathway targets, which, while beneficial therapeutically, may also increase the potential for side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Synthetic and Biological Significance of Thiazolidin-4-Ones
Thiazolidin-4-ones, another important class within the thiazole derivatives, exhibit a range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, making them promising agents for drug development (Mech, Kurowska, & Trotsko, 2021).
Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids isolated from both terrestrial and marine species has revealed more than 60 biologically active compounds. These substances demonstrate antimicrobial, antibacterial, antitumor, and other activities. Cyclobutane-containing alkaloids serve as an essential source of leads for drug discovery, highlighting the importance of cyclobutane structures in medicinal chemistry (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Saturated Five-Membered Thiazolidines
Thiazolidine motifs have garnered interest for their presence in natural and bioactive compounds. These motifs are explored for their diverse pharmacological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance their pharmacokinetics and pharmacological activity, showcasing the versatility and potential of thiazolidine derivatives in drug discovery (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Safety And Hazards
The safety data sheet for a similar compound, [3-(1,3-Thiazol-2-yl)phenyl]methanol, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation4.
将来の方向性
Thiazoles, including 1-(Thiazol-2-yl)cyclobutanol, have diverse biological activities and are found in many potent biologically active compounds2. This suggests that they may have potential for further research and development in various fields, including medicinal chemistry.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemical expert.
特性
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVAUUDEBFFNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514526 | |
| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-2-yl)cyclobutanol | |
CAS RN |
362718-83-0 | |
| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


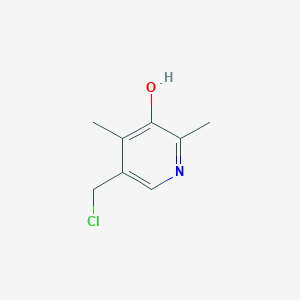
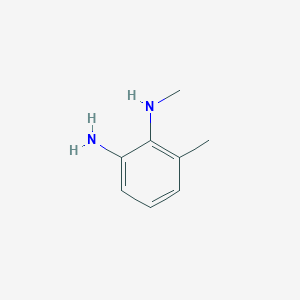
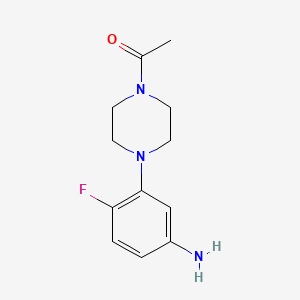
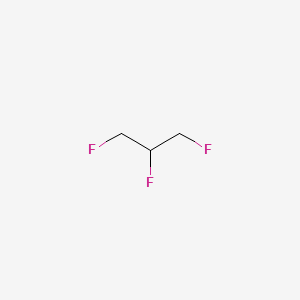
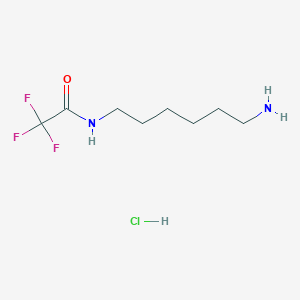
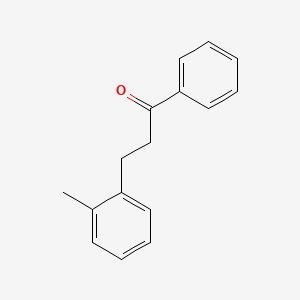
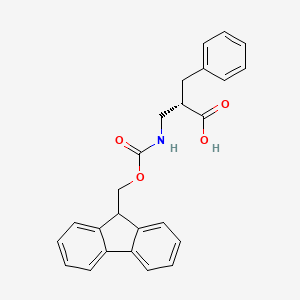
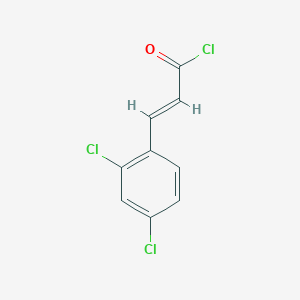
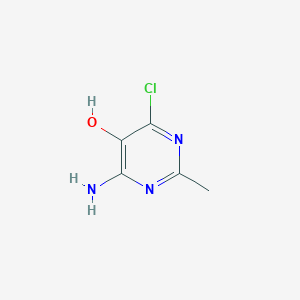
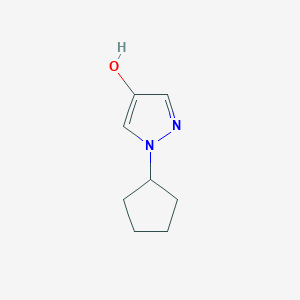
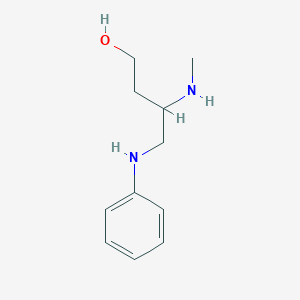
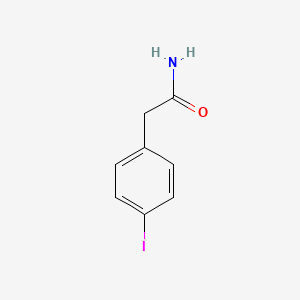
![1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1611578.png)
